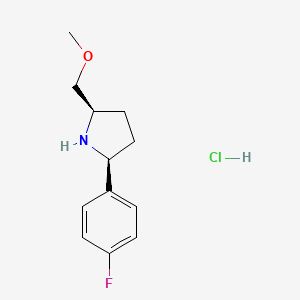
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a methoxymethyl group attached to a pyrrolidine ring, making it a valuable molecule for studying stereochemistry and its effects on biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral pyrrolidine derivative with a fluorobenzene compound under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride may involve the use of continuous flow reactors to optimize reaction efficiency and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, resulting in a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different stereoisomer.
Substitution: The fluorophenyl and methoxymethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules and as a model compound for studying stereochemistry.
Biology: It is used in the study of enzyme-substrate interactions and the effects of chirality on biological activity.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-2-(4-chlorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride
- (2S,5R)-2-(4-bromophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride
- (2S,5R)-2-(4-methylphenyl)-5-(methoxymethyl)pyrrolidine hydrochloride
Uniqueness
Compared to similar compounds, (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C12H17ClFNO |
|---|---|
Molecular Weight |
245.72 g/mol |
IUPAC Name |
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-8-11-6-7-12(14-11)9-2-4-10(13)5-3-9;/h2-5,11-12,14H,6-8H2,1H3;1H/t11-,12+;/m1./s1 |
InChI Key |
WMEOZUGYDRRIQS-LYCTWNKOSA-N |
Isomeric SMILES |
COC[C@H]1CC[C@H](N1)C2=CC=C(C=C2)F.Cl |
Canonical SMILES |
COCC1CCC(N1)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



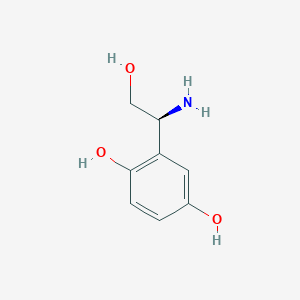
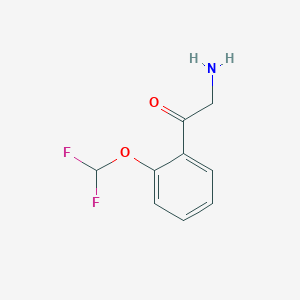
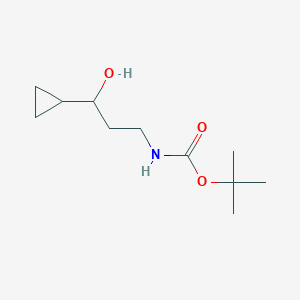
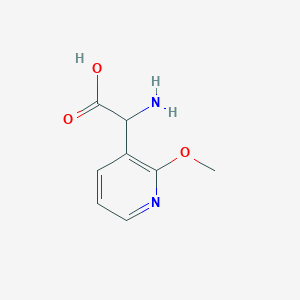

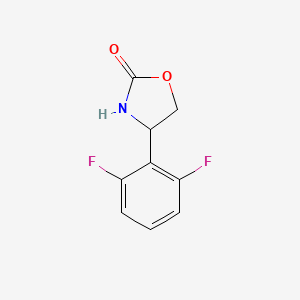
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)

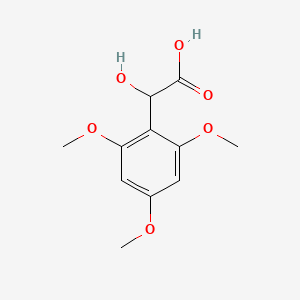
![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)

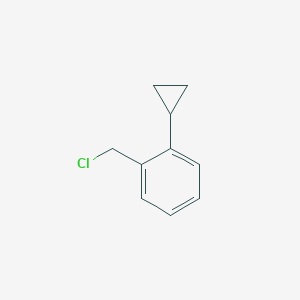
![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)
